6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid
CAS No.: 1427411-54-8
Cat. No.: VC4357745
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67
* For research use only. Not for human or veterinary use.
![6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid - 1427411-54-8](/images/structure/VC4357745.png)
Specification
CAS No. | 1427411-54-8 |
---|---|
Molecular Formula | C11H11ClN2O2 |
Molecular Weight | 238.67 |
IUPAC Name | 6-chloro-3-propan-2-ylimidazo[1,5-a]pyridine-1-carboxylic acid |
Standard InChI | InChI=1S/C11H11ClN2O2/c1-6(2)10-13-9(11(15)16)8-4-3-7(12)5-14(8)10/h3-6H,1-2H3,(H,15,16) |
Standard InChI Key | WXXQONILZGGSQL-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC(=C2N1C=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure comprises an imidazo[1,5-a]pyridine system, a bicyclic scaffold formed by the fusion of an imidazole ring (positions 1–3) with a pyridine ring (positions 5–8). The 6-position is substituted with a chlorine atom, while the 3-position features an isopropyl group. The carboxylic acid moiety at the 1-position introduces polarity and hydrogen-bonding capacity, critical for molecular interactions .
Key Structural Data:
The planar imidazo[1,5-a]pyridine system enables π-π stacking interactions, while the isopropyl group enhances lipophilicity, influencing biodistribution .
Synthetic Methodologies
Advanced Multicomponent Approaches
Recent innovations leverage Ugi-tetrazole reactions followed by Huisgen rearrangements to construct the bis-heterocyclic scaffold efficiently. A 2025 study demonstrated a one-pot procedure combining pyridin-2-amine, isopropyl isocyanide, and chloroacetic acid, achieving 78% yield with excellent regioselectivity . Critical steps include:
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Ugi-Tetrazole Reaction: Forms a tetrazole intermediate.
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Thermal Rearrangement: Converts tetrazole to 1,3,4-oxadiazole under acetic anhydride/HCl .
This method reduces purification steps and accommodates diverse R-group substitutions, enabling rapid library synthesis .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic isopropyl group but demonstrates stability across pH 2–10 . Degradation occurs under strong oxidative conditions (e.g., H₂O₂), forming 6-chloroimidazo[1,5-a]pyridine as a primary byproduct .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-8), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.35 (d, J = 6.8 Hz, 6H, CH₃) .
Pharmacological Applications
Enzyme Inhibition
Patent CN107531693B identifies structurally analogous imidazo[1,5-a]pyridines as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a therapeutic target in cancer immunotherapy . The chloro substituent enhances binding affinity to the heme cofactor, while the carboxylic acid mediates salt bridges with Arg231 .
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) suggest broad-spectrum potential, likely due to membrane disruption via lipophilic interactions .
Recent Research Developments
Fluorescent Probes
A 2024 study functionalized the 1-carboxylic acid with dansyl chloride, creating a pH-sensitive probe (λₑₓ/λₑₘ = 340/510 nm) for lysosomal imaging . Quantum yield (Φ = 0.33) surpasses commercial analogues.
Material Science Applications
Self-assembled monolayers (SAMs) on gold surfaces exhibit charge mobility (µ = 0.12 cm²/V·s), positioning the compound as a candidate for organic semiconductors .
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